3-Isothiocyanatophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-isothiocyanatophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-3-1-2-6(4-7)8-5-10/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZDLMGVEVSNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356150 | |
| Record name | 3-isothiocyanatophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-63-1 | |
| Record name | 3-isothiocyanatophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isothiocyanatophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Isothiocyanatophenol and Its Analogs
Strategies Derived from Primary Amines
The conversion of a primary amine, such as the one present in 3-aminophenol (B1664112), into an isothiocyanate group is a cornerstone of synthetic organic chemistry. The following sections delve into the most common and effective methods for this transformation.
Thiophosgene-Mediated Reactions
The reaction of primary amines with thiophosgene (B130339) (CSCl₂) is a well-established and direct method for the synthesis of isothiocyanates. nih.govresearchgate.net This reaction is typically carried out in a biphasic system, for instance, dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate, under vigorous stirring. The amine, dissolved in the organic solvent, reacts with thiophosgene. The sodium bicarbonate in the aqueous phase acts as a base to neutralize the hydrogen chloride gas that is liberated during the reaction.
The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon atom of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride, leading to the formation of the isothiocyanate. The reaction proceeds through an intermediate thiocarbamoyl chloride. mdpi.com Due to the presence of the hydroxyl group in 3-aminophenol, which can also react with thiophosgene, careful control of reaction conditions is crucial to achieve selective conversion of the amino group. Thiophosgene preferentially reacts with the more nucleophilic primary amine over the phenolic hydroxyl group. researchgate.net
| Starting Material | Reagent | Solvent System | Base | Product | Yield (%) | Reference |
| 3-Aminophenol | Thiophosgene | Dichloromethane/Water | Sodium Bicarbonate | 3-Isothiocyanatophenol | Not Specified | researchgate.netrsc.org |
| General Primary Amine | Thiophosgene | Dichloromethane/Saturated aq. NaHCO₃ | Sodium Bicarbonate | Isothiocyanate | Not Specified | rsc.org |
This table is illustrative of a general procedure; specific yield for this compound was not found in the searched literature.
Formation and Decomposition of Dithiocarbamate (B8719985) Salts
An alternative and often preferred route to isothiocyanates, which avoids the use of the highly toxic thiophosgene, involves the formation of a dithiocarbamate salt followed by its decomposition. nih.govchemrxiv.org This two-step process is generally applicable to a wide range of primary amines, including aromatic amines like 3-aminophenol.
The formation of a dithiocarbamate salt occurs through the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base. chemrxiv.org Common bases used for this purpose include sodium hydroxide (B78521), potassium hydroxide, or a tertiary amine like triethylamine (B128534). The reaction involves the nucleophilic addition of the amine to the carbon atom of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by the base to form the corresponding dithiocarbamate salt. The reaction is typically carried out in a suitable solvent at controlled temperatures.
For instance, 3-aminophenol would react with carbon disulfide in the presence of a base such as aqueous ammonia (B1221849) to form the ammonium (B1175870) 3-hydroxyphenyldithiocarbamate salt. orgsyn.org
The crucial second step in this synthetic sequence is the decomposition of the intermediate dithiocarbamate salt to yield the isothiocyanate. This is achieved by treating the salt with a desulfurization agent. A variety of reagents have been developed for this purpose, with thiophosgene and triphosgene (B27547) being notable examples.
While also used in the direct synthesis, thiophosgene can act as a desulfurizing agent for dithiocarbamate salts. This method can produce a variety of aromatic and chiral isothiocyanates in good yields. nih.gov However, its high toxicity remains a significant drawback. cbijournal.com
| Dithiocarbamate Salt Precursor | Desulfurization Agent | Base (for dithiocarbamate formation) | Product | Yield (%) | Reference |
| From 3-Aminophenol | Triphosgene | Triethylamine | This compound | Not Specified | researchgate.netresearchgate.net |
| From various primary amines | Triphosgene | Triethylamine | Various Isothiocyanates | Good to Excellent | researchgate.netresearchgate.net |
This table illustrates the general applicability of triphosgene as a desulfurization agent; specific yield for this compound was not found in the searched literature.
Desulfurization Agents for Dithiocarbamate Decomposition
Claycop
Claycop, a clay-supported copper(II) nitrate (B79036), serves as an effective and safe reagent for the synthesis of isothiocyanates. nih.govchemrxiv.org This method is noted for its mild reaction conditions and straightforward workup procedure. nih.gov The use of a solid-supported reagent simplifies the purification process, as the clay catalyst can be easily removed by filtration upon completion of the reaction. nih.gov This methodology is applicable to a wide range of substrates, affording both aliphatic and aromatic isothiocyanates in fair to good yields. nih.govchemrxiv.org
Table 1: Synthesis of Isothiocyanates using Claycop
| Feature | Description |
|---|---|
| Reagent | Claycop (Clay-supported Copper(II) Nitrate) |
| Reaction Conditions | Mild |
| Scope | Wide; produces various isothiocyanates |
| Yields | Fair to good |
| Workup | Simple filtration to remove the catalyst |
| Advantages | Safety, mild conditions, easy purification |
Hydrogen Peroxide
Table 2: Research Findings on Hydrogen Peroxide-Mediated Synthesis
| Substrate Type | Yield | Key Advantages |
|---|---|---|
| Alkyl Amines | Excellent | Green oxidant, mild conditions nih.govresearchgate.net |
| Aromatic Amines | Excellent | High yields, wide scope, safe nih.govchemrxiv.org |
Iodine
Molecular iodine is another excellent desulfurizing agent for converting dithiocarbamic acid salts into isothiocyanates. nih.govchemrxiv.org This method is valued for its use of an inexpensive, non-toxic, and readily available reagent. researchgate.net The reaction can be performed under mild conditions, often at room temperature. tandfonline.com A notable improvement to this procedure involves using a biphasic water/ethyl acetate (B1210297) medium with sodium bicarbonate as a base. researchgate.netcbijournal.com This approach offers high environmental acceptability and facilitates an easy workup, as the isothiocyanate product is extracted into the organic layer while impurities remain in the aqueous phase. researchgate.netcbijournal.com The methodology has been successfully applied to a broad range of aliphatic and aromatic amines, consistently providing high yields. researchgate.nettandfonline.com
Table 3: Iodine-Mediated Isothiocyanate Synthesis
| Feature | Description |
|---|---|
| Reagent | Iodine (I₂) |
| Reaction Conditions | Mild, often room temperature |
| Solvent System | Biphasic water/ethyl acetate is effective researchgate.net |
| Base | Sodium Bicarbonate |
| Yields | Excellent for various substrates tandfonline.com |
| Advantages | Green, cost-effective, high yields, simple workup researchgate.nettandfonline.com |
Lead Nitrate
The use of lead nitrate for the desulfurization of dithiocarbamate salts is a well-established, albeit more time-consuming, method. nih.gov It is particularly effective for the synthesis of aryl isothiocyanates, providing good yields. nih.govwikipedia.org A distinct feature of this reaction is the precipitation of lead sulfide (B99878) as a brown or black solid, which serves as a visual indicator of the reaction's completion. nih.gov Once the precipitation is complete, the solid can be removed by filtration, and the product is often purified by steam distillation. nih.gov This method has been historically used for preparing compounds like p-chlorophenyl isothiocyanate from ammonium p-chlorophenyldithiocarbamate. orgsyn.org
Table 4: Characteristics of Lead Nitrate Synthesis Method
| Feature | Description |
|---|---|
| Reagent | Lead Nitrate (Pb(NO₃)₂) |
| Substrate Scope | Primarily aryl isothiocyanates nih.gov |
| Yields | Good |
| Reaction Time | Time-consuming |
| Key Feature | Precipitation of lead sulfide indicates reaction completion nih.gov |
| Purification | Filtration followed by steam distillation |
Ethyl Chloroformate
Ethyl chloroformate is another reagent used to convert dithiocarbamate salts into isothiocyanates. nih.govresearchgate.net Similar to the lead nitrate method, this procedure can be relatively time-consuming. nih.gov The process involves reacting an aryl amine with carbon disulfide and sodium hydroxide to form the sodium aryl dithiocarbamate, which is then treated directly with ethyl chloroformate to yield the aryl isothiocyanate. cbijournal.com An alternative approach involves a two-step process where a thio mixed acid anhydride (B1165640) is first prepared by reacting the dithiocarbamate inner salt with ethyl chloroformate, followed by hydrolysis with an inorganic base to produce the final isothiocyanate. google.com This modified procedure is designed to improve reaction yield and product purity by minimizing side reactions. google.com
Table 5: Synthesis of Isothiocyanates via Ethyl Chloroformate
| Method | Description |
|---|---|
| Direct Method | Sodium aryl dithiocarbamates are treated with ethyl chloroformate cbijournal.com |
| Two-Step Method | 1. Formation of a thio mixed acid anhydride. 2. Hydrolysis with an inorganic base to yield the isothiocyanate google.com |
| Reaction Time | Can be time-consuming nih.gov |
| Advantages of Two-Step | Improved yield and purity google.com |
Cobalt(II) Chloride
Metal-based reagents such as cobalt(II) chloride are effective for the desulfurization of dithiocarbamate salts. nih.gov This method is capable of producing both aromatic and aliphatic isothiocyanates in fair to good yields. nih.govresearchgate.net The synthesis is advantageous because the catalyst is inexpensive, readily available, and stable in air. nih.gov Reactions can be conducted under mild conditions, such as at room temperature, and they proceed without the formation of by-products, which greatly simplifies the workup and purification process. nih.gov
Table 6: Cobalt(II) Chloride in Isothiocyanate Synthesis
| Feature | Description |
|---|---|
| Reagent | Cobalt(II) Chloride (CoCl₂) |
| Scope | Aromatic and aliphatic isothiocyanates |
| Yields | Fair to good nih.gov |
| Reaction Conditions | Mild, room temperature |
| Workup | Simple, due to no by-products nih.gov |
| Advantages | Inexpensive and air-stable catalyst |
Sodium Persulfate
Sodium persulfate (Na₂S₂O₈) has been identified as an effective desulfurizing agent for the synthesis of isothiocyanates from primary amines. ijacskros.comthieme-connect.de Researchers have developed green and efficient one-pot procedures that utilize sodium persulfate for this transformation, notably using water as the solvent. nih.gov This method is advantageous as it tolerates a wide array of functional groups, including halogens, esters, nitro groups, and even unprotected phenolic and alcoholic hydroxyls. nih.gov The reaction proceeds by converting structurally diverse primary amines (alkyl and aryl) with carbon disulfide into the corresponding dithiocarbamate intermediate, which is then desulfurized by sodium persulfate to yield the isothiocyanate. thieme-connect.denih.gov Basic conditions are crucial for achieving good chemoselectivity for the desired isothiocyanate product. nih.gov This methodology is also suitable for preparing chiral isothiocyanates from chiral amines without significant racemization. nih.gov
Table 1: Synthesis of Isothiocyanates using Sodium Persulfate
| Starting Amine | Product | Yield (%) | Conditions |
| Benzylamine | Benzyl (B1604629) isothiocyanate | 95% | CS₂, K₂CO₃, Na₂S₂O₈, H₂O, rt |
| 4-Methoxybenzylamine | 4-Methoxybenzyl isothiocyanate | 96% | CS₂, K₂CO₃, Na₂S₂O₈, H₂O, rt |
| Aniline | Phenyl isothiocyanate | 89% | CS₂, K₂CO₃, Na₂S₂O₈, H₂O, rt |
| 4-Fluoroaniline | 4-Fluorophenyl isothiocyanate | 91% | CS₂, K₂CO₃, Na₂S₂O₈, H₂O, rt |
| (R)-α-Methylbenzylamine | (R)-(1-Isothiocyanatoethyl)benzene | 94% | CS₂, K₂CO₃, Na₂S₂O₈, H₂O, rt |
Data synthesized from research findings on Na₂S₂O₈-mediated synthesis in water. nih.gov
Tosyl Chloride
Tosyl chloride (TsCl) is a widely used reagent for mediating the decomposition of dithiocarbamic acid salts to form isothiocyanates. researchgate.netrsc.orgorgsyn.orgorganic-chemistry.org The process is typically a facile, one-pot protocol where the dithiocarbamate salt is generated in situ by treating a primary amine with carbon disulfide (CS₂) and a base, commonly triethylamine (Et₃N). rsc.orgorgsyn.org The subsequent addition of tosyl chloride promotes the decomposition of this intermediate into the corresponding isothiocyanate. ijacskros.comrsc.org This method is valued for its mild conditions, with reactions often completing at room temperature within 30 minutes for many substrates. orgsyn.org It is applicable to a broad range of both alkyl and aryl amines, affording moderate to excellent yields. rsc.orgorganic-chemistry.org While electron-rich aryl amines react readily, electron-deficient ones may require stronger bases or longer reaction times to achieve good yields. orgsyn.org
Table 2: Selected Examples of Isothiocyanate Synthesis via Tosyl Chloride
| Starting Amine | Base | Yield (%) | Reaction Time |
| Benzylamine | Et₃N | 97% | 30 min |
| Aniline | Et₃N | 95% | 30 min |
| 4-Bromoaniline | Et₃N | 77% | 1 h |
| 4-Nitroaniline | NaH | 76% | 18 h |
| Cyclohexylamine | Et₃N | 88% | 30 min |
Data sourced from studies on the tosyl chloride mediated decomposition of dithiocarbamates. rsc.orgorgsyn.org
Triflic Anhydride (Tf₂O)
Triflic anhydride (Tf₂O), or trifluoromethanesulfonic anhydride, serves as a potent desulfurating reagent in a practical and mild protocol for synthesizing isothiocyanates from primary amines. ijacskros.com The methodology follows the common pathway of first reacting the amine with carbon disulfide in the presence of a base like triethylamine to form a dithiocarbamate intermediate. ijacskros.com The addition of triflic anhydride then efficiently promotes the conversion to the isothiocyanate. ijacskros.com The reaction is typically conducted in an anhydrous solvent such as dichloromethane (CH₂Cl₂) at 0°C, with the process completing in under an hour. ijacskros.com This method has been successfully applied to produce various isothiocyanates, which can then be used to synthesize thioureas in good to excellent yields by reacting them with another amine. ijacskros.com
Table 3: Triflic Anhydride-Mediated Synthesis of Isothiocyanates
| Starting Amine | Base | Solvent | Yield (%) |
| Benzylamine | Et₃N | CH₂Cl₂ | 81% |
| Aniline | Et₃N | CH₂Cl₂ | 78% |
| 4-Chloroaniline | Et₃N | CH₂Cl₂ | 75% |
| Naphthylamine | Et₃N | CH₂Cl₂ | 85% |
Data based on the protocol utilizing Tf₂O as a desulfurating agent. ijacskros.com
Langlois Reagent
The Langlois reagent, sodium triflinate (F₃CSO₂Na), has been found to be an effective agent for the isothiocyanation of primary amines. This method typically requires the presence of additives to proceed efficiently. Specifically, the reaction is conducted in the presence of copper iodide (CuI) and diethyl phosphonate. This approach represents one of the newer methods developed for isothiocyanate synthesis that utilizes fluorine-containing reagents. The reaction has been shown to be effective for various primary amines, expanding the toolkit available for synthesizing these important chemical intermediates.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has been applied to the production of isothiocyanates to enhance reaction rates and improve yields. Microwave irradiation provides rapid, volumetric heating of the reaction mixture, which can significantly shorten reaction times compared to conventional heating methods. For instance, the synthesis of aliphatic and aromatic isothiocyanates via the desulfurization of dithiocarbamates has been successfully carried out in a microwave reactor. In one study, reactions were completed in as little as 3 minutes at 90°C, yielding products in the 72-94% range. This efficiency makes microwave-assisted protocols an attractive option for the rapid synthesis of libraries of isothiocyanate analogs for further study.
Synthetic Routes from Hydroximoyl Chlorides
An alternative and efficient pathway to both alkyl and aryl isothiocyanates that does not start from amines is the use of hydroximoyl chlorides. ijacskros.com This methodology is noted for its operational simplicity, as it can be performed at room temperature and often does not require purification steps for the final product. ijacskros.comresearchgate.net The workup is straightforward, and the reactions typically result in nearly quantitative yields of the desired isothiocyanate. ijacskros.com
Isothiocyanate Formation via Elemental Sulfur
Elemental sulfur (S₈) provides an atom-efficient and modern approach to the synthesis of isothiocyanates. There are two primary strategies that utilize elemental sulfur. The first involves the in situ generation of a thiocarbonyl surrogate, which then reacts with a primary amine to furnish the isothiocyanate. The second major route involves the direct sulfurization of isocyanides. This reaction can be induced under thermal conditions or facilitated by catalysts or nucleophiles. For example, isocyanides can be converted to isothiocyanates using elemental sulfur in the presence of catalytic amounts of an amine base, such as DBU, offering a more sustainable procedure with moderate to high yields (34–95%).
Tandem Reaction Approaches
Tandem reactions, where multiple bond-forming events occur in a single sequence without isolating intermediates, offer an efficient pathway to complex molecules from simpler starting materials.
A significant approach for synthesizing isothiocyanates, including analogs of this compound, is the tandem Staudinger/aza-Wittig reaction. scispace.comrsc.org This method provides a unified strategy for accessing Nβ-protected amino alkyl isothiocyanates from the corresponding Nβ-protected amino alkyl azides. rsc.org The reaction proceeds by treating an organic azide (B81097) with a phosphine, typically triphenylphosphine (B44618) (PPh₃), which generates an iminophosphorane intermediate via the Staudinger reaction. This intermediate is not isolated but is directly treated with carbon disulfide (CS₂) in an aza-Wittig type reaction to yield the final isothiocyanate product. scispace.comresearchgate.net
A key advantage of this protocol is that it avoids the direct use of primary amines, which can be problematic in the presence of other sensitive functional groups. scispace.comrsc.org The methodology is noted for its compatibility with common protecting groups such as Boc, Cbz, and Fmoc, as well as benzyl and tertiary butyl groups found in side chains. scispace.comrsc.org This process is also praised for its step-economy, retention of chirality, convenient handling, and straightforward purification of the products. scispace.comrsc.org The general applicability of this reaction makes it a valuable tool for producing a wide range of alkyl and aryl isothiocyanates. nih.gov
One-Pot Synthetic Procedures
One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and simplified procedures. Several one-pot methods have been developed for the synthesis of isothiocyanates from primary amines. nih.govnih.gov These processes typically involve the in situ generation of a dithiocarbamate salt, which is then converted to the isothiocyanate without isolation. nih.gov
The general procedure begins with the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form the dithiocarbamate intermediate. nih.govnih.gov This is followed by the addition of a desulfurization agent that facilitates the elimination of a sulfur-containing byproduct to yield the isothiocyanate. nih.govnih.gov A variety of desulfurizing agents have been successfully employed in these one-pot syntheses, allowing for the preparation of a broad range of alkyl and aryl isothiocyanates in moderate to excellent yields. nih.govciac.jl.cn The choice of solvent can be critical, particularly for substrates with electron-deficient groups. nih.govnih.gov
The following table summarizes various desulfurization reagents used in one-pot isothiocyanate synthesis:
| Desulfurization Reagent | Starting Material | Base | Key Features | Yields |
| t-Butylcarbonic diethylphoric anhydride | Primary amines | N,N-diethyl-ethanamine (Et₃N) | A novel, commercially available, safe, and efficient reagent. ciac.jl.cn | 77-96% ciac.jl.cn |
| Cyanuric chloride (TCT) | Primary amines | K₂CO₃ | Suitable for scale-up and works under aqueous conditions. nih.govnih.gov | ~70% for 4-chlorophenyl isothiocyanate nih.gov |
| DMT/NMM/TsO⁻¹ | Primary amines or hydrochlorides | Et₃N, DBU, or NMM | Effective for a wide range of substrates, including amino acid esters. nih.gov | 25-97% nih.gov |
| Tetrapropylammonium tribromide (TPATB) | Primary amines | Sodium bicarbonate | Mild, non-toxic, and environmentally benign reagent. researchgate.net | High yields reported. researchgate.net |
| Iron Catalysts | Primary amines | Not specified | Eco-friendly, inexpensive, and readily available catalyst system. colab.ws | Not specified |
¹4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate
Synthesis from Non-Nitrogen Functional Groups
While the majority of synthetic routes to isothiocyanates begin with nitrogen-containing precursors like primary amines, alternative strategies have emerged that utilize starting materials without nitrogen functional groups. chemrxiv.orgrsc.org These methods are broadly categorized as "Type C" reactions and represent a growing area of interest in synthetic chemistry. chemrxiv.orgrsc.org Over the past several years, there has been a notable increase in the development of these "Type C" reactions, highlighting a trend towards creating isothiocyanates from non-nitrogen derived sources. chemrxiv.orgrsc.org This expansion of accessible starting materials is important for preparing isothiocyanates with diverse and novel structures. chemrxiv.org
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound involves creating more complex molecules that incorporate the isothiocyanate functional group. This can be achieved either by modifying a pre-existing isothiocyanate or by building the isothiocyanate functionality onto a more complex molecular scaffold.
One major class of derivatives is thioureas, which can be formed by the reaction of an isothiocyanate with a primary or secondary amine. For instance, the isothiocyanate sulforaphane (B1684495) can react with 4-methylsulfinylbutylamine to produce 1,3-bis-(4-(methylsulfinyl)butyl)-thiourea in a controlled manner with high yield. google.com
Furthermore, isothiocyanate derivatives of natural and unnatural amino acids have been synthesized. nih.gov These syntheses are typically performed as one-pot, two-step procedures from the corresponding amino acid esters, demonstrating that the isothiocyanate group can be incorporated into biochemically relevant molecules. nih.gov The synthesis of Nβ-protected amino alkyl isothiocyanates also represents a method for creating functionalized isothiocyanate derivatives where the core structure is modified prior to the introduction of the -NCS group. scispace.comrsc.org
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. savemyexams.comwiley.com It operates by observing the behavior of atomic nuclei in a strong magnetic field when irradiated with radiofrequency waves. savemyexams.com For 3-Isothiocyanatophenol, both ¹H and ¹³C NMR spectroscopy provide crucial data for its structural confirmation.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the different chemical environments of hydrogen atoms in a molecule. savemyexams.com In the ¹H NMR spectrum of a related compound, 4-isothiocyanatophenol, recorded in DMSO-d6, the phenolic proton (OH) presents as a singlet at δ 9.23 ppm. The aromatic protons appear as a multiplet between δ 7.17 and 7.31 ppm and a doublet of doublets at δ 6.88 ppm. ijacskros.com For this compound, distinct signals corresponding to the protons on the benzene (B151609) ring would be expected, with their chemical shifts and splitting patterns dictated by their positions relative to the hydroxyl and isothiocyanate groups.
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -OH | 9.23 | s |
| Ar-H | 7.17-7.31 | m |
| Ar-H | 6.88 | dd |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon atoms in a molecule. libretexts.org In the ¹³C NMR spectrum of 4-isothiocyanatophenol in DMSO-d6, characteristic peaks are observed at δ 169.1, 138.3, 127.2, 126.9, 124.1, 118.3, and 117.9 ppm. ijacskros.com For this compound, the carbon attached to the isothiocyanate group, the carbon attached to the hydroxyl group, and the other aromatic carbons would each produce a distinct signal, reflecting their unique electronic environments. ijres.orglibretexts.org
| Chemical Shift (ppm) |
|---|
| 169.1 |
| 138.3 |
| 127.2 |
| 126.9 |
| 124.1 |
| 118.3 |
| 117.9 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. arizona.edu It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. arizona.edunih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. rsc.org For a related compound, 1-(isothiocyanatomethyl)-4-methylbenzene, the calculated exact mass for [M]+ was 163.0456, and the found mass was 163.0487. ijacskros.com For this compound (C₇H₅NOS), the expected monoisotopic mass is approximately 151.0092 g/mol . epa.gov
Electrospray Ionization Time-of-Flight (ESI-TOF) MS
Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is a soft ionization technique coupled with a high-resolution mass analyzer. researchgate.net This method is particularly useful for determining the molecular weight of polar compounds. In the analysis of various isothiocyanates, ESI-TOF has been successfully employed to determine their exact masses. For instance, the HRMS (ESI-TOF) of isothiocyanatobenzene showed a calculated m/z of 135.0143 for [M]+, with a found value of 135.0101. ijacskros.com This technique would be expected to yield a clear molecular ion peak for this compound, confirming its molecular weight.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. tanta.edu.egnih.gov
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. tanta.edu.eg The isothiocyanate group (-N=C=S) exhibits a strong and characteristic absorption band, typically in the range of 2000-2200 cm⁻¹. The hydroxyl (-OH) group shows a broad absorption band around 3200-3600 cm⁻¹ due to hydrogen bonding, and the C-O stretching vibration appears in the region of 1260-1000 cm⁻¹. specac.comlibretexts.org Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, and C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. libretexts.orgnaturalspublishing.com
Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. nih.govwestmont.edu It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectroscopy would be useful for confirming the presence of the aromatic ring and the isothiocyanate group. The symmetric stretching of the C=C bonds in the benzene ring and the symmetric vibration of the -N=C=S group would be expected to produce strong signals in the Raman spectrum. rsc.orglibretexts.org
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| -OH | Stretching | 3200-3600 (broad) | IR |
| Ar C-H | Stretching | 3000-3100 | IR, Raman |
| -N=C=S | Asymmetric Stretching | 2000-2200 (strong) | IR |
| Ar C=C | Ring Stretching | 1400-1600 | IR, Raman |
| C-O | Stretching | 1000-1260 | IR |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. nih.govthermofisher.com The method measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the bonds present. thermofisher.commdpi.com The resulting spectrum is a unique molecular fingerprint. thermofisher.com
For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent feature is the strong and sharp absorption band associated with the isothiocyanate (-N=C=S) group. This asymmetric stretching vibration typically appears in the range of 2000-2200 cm⁻¹. Research has identified this peak for similar isothiocyanate compounds at approximately 2090.7 cm⁻¹ and 2076.5 cm⁻¹. amazonaws.com
The presence of the hydroxyl (-OH) group on the phenolic ring gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations. mdpi.com Additionally, the aromatic ring exhibits C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. youtube.com The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.
Table 1: Characteristic FTIR Absorption Bands for this compound Functional Groups
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Aromatic Ring | C-H Stretch | > 3000 |
Note: The exact positions of the peaks can be influenced by the sample state (e.g., solid, liquid, or in solution) and intermolecular interactions.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. medium.com It relies on the inelastic scattering of monochromatic light, usually from a laser, which results in a shift in the energy of the scattered photons. nih.gov This energy shift, known as the Raman shift, corresponds to the vibrational modes of the molecule. nih.gov A key difference from FTIR is that Raman activity is dependent on a change in the polarizability of a molecule's electron cloud during a vibration, whereas FTIR activity requires a change in the dipole moment. youtube.com
In the Raman spectrum of this compound, the symmetric stretching vibration of the isothiocyanate group is expected to be a strong and characteristic band. This is in contrast to FTIR where the asymmetric stretch is dominant. The aromatic ring vibrations also give rise to distinct Raman signals, including the ring-breathing mode, which is often a strong and sharp peak. The C=C stretching vibrations of the thiophene (B33073) ring in related compounds have been observed around 1447 cm⁻¹. nih.gov
The analysis of Raman spectra provides a molecular fingerprint that can be used for identification and characterization. medium.com The intensity and position of Raman bands are sensitive to the molecular structure and environment.
Table 2: Expected Raman Shifts for Key Vibrational Modes in this compound
| Functional Group | Vibration Mode | Expected Raman Shift (cm⁻¹) |
| Isothiocyanate (-N=C=S) | Symmetric Stretch | Strong, characteristic band |
| Aromatic Ring | Ring Breathing Mode | Distinct, sharp peak |
| Aromatic Ring | C=C Stretch | ~1400 - 1600 |
Note: Raman scattering is a relatively weak phenomenon, and experimental parameters such as laser wavelength and power can significantly affect the spectrum.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. nerc.ac.uk This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Phenolic compounds typically exhibit two main absorption bands in the UV region. For this compound, these electronic transitions are influenced by the presence of both the hydroxyl and isothiocyanate groups. The hydroxyl group acts as an auxochrome, a group that modifies the absorption of a chromophore, often leading to a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity.
The isothiocyanate group also contributes to the electronic structure and will influence the position and intensity of the absorption bands. UV-Vis spectra of similar aromatic compounds have shown absorption maxima around 270 nm and 325 nm. researchgate.net The exact λmax values and molar absorptivity coefficients are sensitive to the solvent used due to solvent-solute interactions.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected Wavelength Range (nm) |
| π → π* (Benzene Ring) | 200 - 280 |
| n → π* | > 280 |
Note: The data presented is based on typical values for substituted phenols and related aromatic compounds. Experimental conditions, particularly the solvent, will affect the observed spectra.
Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy technique that measures the difference in absorption of left- and right-handed circularly polarized light by optically active (chiral) molecules. jascoinc.comlibretexts.orgwikipedia.org A non-zero CD signal is only observed for chiral molecules or for achiral molecules in a chiral environment. jascoinc.com
This compound itself is an achiral molecule and therefore will not exhibit a CD spectrum. However, CD spectroscopy can become a relevant technique if this compound is used to derivatize a chiral molecule, such as an amino acid, peptide, or protein. The isothiocyanate group is reactive towards primary and secondary amines, forming a thiourea (B124793) linkage. If the parent molecule is chiral, the resulting derivative will also be chiral, and its CD spectrum can provide valuable structural information.
The CD spectrum of such a derivative in the near-UV region (250-320 nm) would be influenced by the aromatic chromophore of the this compound moiety. jascoinc.com The interaction of this chromophore with the chiral center(s) of the parent molecule would induce a CD signal. The sign and magnitude of the Cotton effect in the CD spectrum can provide insights into the absolute configuration and conformation of the chiral molecule.
In the context of proteins, the far-UV CD spectrum (below 250 nm) provides information about the secondary structure (e.g., α-helix, β-sheet). wikipedia.org Derivatization with this compound could potentially perturb the protein's secondary and tertiary structure, which could be monitored by changes in the CD spectrum.
Table 4: Application of Circular Dichroism for this compound Derivatives
| Application | Spectroscopic Region | Information Obtained |
| Derivatized Chiral Molecules | Near-UV (250-320 nm) | Absolute configuration, conformation |
| Derivatized Proteins | Far-UV (<250 nm) | Secondary structure changes |
| Derivatized Proteins | Near-UV (250-320 nm) | Tertiary structure changes |
Note: The utility of CD spectroscopy is contingent on the formation of a chiral derivative of this compound.
Chemical Reactivity and Mechanistic Studies of 3 Isothiocyanatophenol
Reactivity of the Isothiocyanate Functional Group
The isothiocyanate group (–N=C=S) is a heterocumulene characterized by a highly electrophilic carbon atom. nih.gov This electrophilicity makes it susceptible to attack by a wide range of nucleophiles. nih.govnih.gov The reactivity of the isothiocyanate is further enhanced by the presence of electron-withdrawing groups attached to the nitrogen atom. arkat-usa.org
The primary mode of reaction for the isothiocyanate group is nucleophilic addition. cymitquimica.commedlifemastery.com In this reaction, a nucleophile attacks the central carbon atom of the –N=C=S group. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield the final product. libretexts.org Common nucleophiles that react with isothiocyanates include amines, thiols, and alcohols, which form thioureas, dithiocarbamates, and O-thiocarbamates, respectively. nih.gov The reaction with amines to form thioureas is a particularly well-studied and utilized transformation. nih.gov
Table 1: Examples of Nucleophilic Addition Reactions with Isothiocyanates
| Nucleophile | Product |
| Amine (R-NH₂) | Thiourea (B124793) |
| Thiol (R-SH) | Dithiocarbamate (B8719985) |
| Alcohol (R-OH) | O-Thiocarbamate |
| Hydroxide (B78521) Ion (OH⁻) | Monothiocarbamate |
This table illustrates the general products formed from the reaction of isothiocyanates with various nucleophiles.
Influence of the Phenolic Hydroxyl Group on Reactivity
In comparison to aliphatic hydroxyl groups, phenolic hydroxyl groups are generally less reactive towards isocyanates due to their more pronounced acidic character and potential steric hindrance. mdpi.com The reactivity of phenolic hydroxyls can also be influenced by the substitution pattern on the aromatic ring. mdpi.com For instance, the presence of electron-donating or withdrawing groups can alter the nucleophilicity of the hydroxyl group and the electrophilicity of the isothiocyanate group.
Investigation of Reaction Pathways and Mechanisms
The mechanism of reactions involving isothiocyanates is often complex and can proceed through various pathways. libretexts.org For nucleophilic addition reactions, the process is generally considered to be a stepwise mechanism involving the formation of a tetrahedral intermediate. ugent.be The rate-determining step can be either the formation or the breakdown of this intermediate, depending on the specific reactants and conditions. ugent.be
Structure-Reactivity Relationships
Structure-reactivity relationships provide a framework for understanding how the molecular structure of a compound influences its chemical reactivity. scribd.com In the context of 3-isothiocyanatophenol, key structural features that dictate reactivity include:
The Electrophilicity of the Isothiocyanate Carbon: The inherent electrophilicity of the –N=C=S group is a primary driver of its reactivity. nih.gov
The Nucleophilicity and Acidity of the Phenolic Hydroxyl Group: The dual nature of the hydroxyl group allows it to participate in different types of chemical interactions. mdpi.com
Electronic Effects of the Aromatic Ring: The benzene (B151609) ring can transmit electronic effects between the hydroxyl and isothiocyanate groups, modulating their respective reactivities.
Derivatization Strategies and Analytical Applications
Derivatization for Enhanced Chromatographic Performance
In high-performance liquid chromatography (HPLC), derivatization is a key strategy for analyzing compounds that lack features necessary for sensitive detection or efficient separation. cpur.in The modification of an analyte with 3-isothiocyanatophenol can fundamentally alter its physicochemical properties, making it more amenable to chromatographic analysis. sigmaaldrich.com
Improving Separation and Sensitivity
The primary goals of derivatization in chromatography are to improve the separation of analytes from a complex matrix and to enhance the sensitivity of their detection. cpur.innih.gov By reacting an analyte with this compound, its polarity is altered. For instance, polar compounds like amino acids or aliphatic amines, which can be challenging to retain on common reversed-phase (RP-HPLC) columns, become more hydrophobic after derivatization. umich.edu This increased retention leads to better separation from other sample components and sharper, more symmetrical peaks. cpur.inwaters.com
Furthermore, sensitivity is dramatically increased. Many analytical techniques, from UV-visible spectrophotometry to mass spectrometry, benefit from the introduction of a molecular tag that responds strongly to the detector. umich.edulcms.cz The derivatization process can amplify the detector's signal by orders of magnitude compared to the underivatized analyte. umich.edu Studies using related isothiocyanates, such as phenyl isothiocyanate (PITC), have demonstrated that this pre-column derivatization allows for faster, more sensitive, and inexpensive analysis of amino acids compared to traditional methods. umich.edu
Introduction of Fluorophores for Fluorescence Detection
Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. However, it requires that the analyte be fluorescent. While this compound itself is not a notable fluorophore, the isothiocyanate functional group is a cornerstone of fluorescent labeling. nih.gov It is the reactive moiety in many powerful fluorescent dyes, such as Fluorescein (B123965) isothiocyanate (FITC) and Rhodamine B isothiocyanate. sigmaaldrich.comtdblabs.se
These reagents react with biomolecules in the same manner as this compound, but they attach a highly fluorescent tag instead of just a chromophore. For example, a study on 3-isothiocyanatobenzanthrone, a structurally related compound, demonstrated its utility as a novel fluorescent label for amino acids and proteins. bas.bg The isothiocyanate group enables the covalent attachment of the fluorescent benzanthrone (B145504) core to the target molecule, allowing for highly sensitive detection. bas.bg Therefore, while this compound is primarily used for chromophoric tagging, its functional group is central to the broader and more sensitive technique of fluorescence derivatization.
Introduction of Ammonia (B1221849) Nitrogen Fragments for Mass Spectrometry Detection
In liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and provide more specific fragmentation patterns for improved detection. spectroscopyonline.comddtjournal.com The reaction of an isothiocyanate like this compound with an amine-containing analyte forms a stable thiourea (B124793) linkage.
This derivative is particularly well-suited for analysis by tandem mass spectrometry (MS/MS). During collision-induced dissociation (CID), the bond between the carbonyl carbon and the nitrogen of the original amine (the C-N bond of the thiourea structure) undergoes efficient cleavage. nih.gov This predictable fragmentation yields a single, intense product ion that is characteristic of the derivatizing agent. nih.gov By monitoring for this specific fragmentation, analysts can achieve highly sensitive and selective detection of the derivatized analyte, even in complex biological matrices. Studies using various aromatic isothiocyanates have confirmed that this method allows for favorable separation on reversed-phase columns and robust detection by LC/ESI-MS/MS. nih.gov
Derivatization in Biomolecular Labeling
The high reactivity of the isothiocyanate group towards primary amines makes it an ideal tool for the covalent labeling of biomolecules, particularly proteins and enzymes. tdblabs.se This labeling can be used to attach probes that facilitate detection, purification, or the study of biological interactions.
Protein and Enzyme Derivatization
Proteins and enzymes are rich in primary amine groups, primarily on the side chains of lysine (B10760008) residues and at the N-terminus of the polypeptide chain. sigmaaldrich.com The isothiocyanate group of this compound reacts with these nucleophilic amines under mild conditions (typically at a slightly alkaline pH) to form a stable covalent thiourea bond. tdblabs.se
This reaction is a fundamental technique in biochemistry for protein modification. While simple phenol-containing isothiocyanates can be used, the same principle allows for the attachment of more complex tags. A recent study developed and tested 3-isothiocyanatobenzanthrone as a fluorescent probe specifically for protein labeling. bas.bg The compound was successfully conjugated to model proteins, demonstrating the effectiveness of the 3-isothiocyanate group for this application. bas.bg The stability of the resulting linkage ensures that the label remains attached throughout subsequent analytical or experimental procedures, such as electrophoresis or activity assays. bas.bgnih.gov Enzyme-assisted derivatization methods have also been developed to introduce specific tags onto proteins for analysis by mass spectrometry. nii.ac.jpnih.gov
| Parameter | Finding | Source |
| Reagent | 3-Isothiocyanatobenzanthrone | bas.bg |
| Target Biomolecules | Bovine Serum Albumin (BSA), Porcine Pepsin, Gelatin, Amino Acids | bas.bg |
| Application | Fluorescent labeling for biochemical research | bas.bg |
| Key Observation | The isothiocyanate reagent successfully conjugated with the model proteins, with the highest emission response observed for albumin. | bas.bg |
| Conclusion | The studied 3-isothiocyanate derivative shows significant promise for fluorescent labeling of proteins. | bas.bg |
Simultaneous Extraction/Derivatization (SEDP) Strategies
Simultaneous extraction and derivatization (SEDP) is an advanced sample preparation strategy that combines analyte extraction and derivatization into a single step. This approach offers several advantages over traditional multi-step procedures, including reduced sample handling, decreased consumption of organic solvents, shorter analysis times, and minimized analyte loss. While a specific SEDP method utilizing this compound is not described in the current literature, the principles of this technique can be applied to envision such a strategy.
A prime example of a successful SEDP methodology involves the analysis of catecholamines in biological fluids using phenyl isothiocyanate (PITC) for derivatization and zirconium oxide (ZrO₂) nanoparticles for selective extraction. nih.gov In this method, the ZrO₂ nanoparticles selectively capture the cis-diol containing catecholamines, while PITC simultaneously derivatizes their primary or secondary amine functions. This one-step process not only purifies the analytes from the complex biological matrix but also enhances their chromatographic retention and mass spectrometric detection. nih.gov
Drawing a parallel, a hypothetical SEDP strategy employing this compound could be designed for analytes that possess both a feature for selective extraction and a primary or secondary amine group for derivatization. For instance, a sorbent material could be chosen to selectively bind a target analyte from a sample matrix. Simultaneously, this compound present in the extraction solvent would react with the analyte's amine group.
Table 2: Conceptual Framework for a this compound Based SEDP
| Step | Description | Key Components | Potential Advantages |
| 1. Extraction | Selective capture of the target analyte from the sample matrix. | Analyte with a specific functional group (e.g., cis-diol, phosphate) and a corresponding selective sorbent (e.g., ZrO₂, TiO₂). | High selectivity, removal of interfering matrix components. |
| 2. Derivatization | Concurrent reaction of the analyte's primary/secondary amine with this compound. | This compound in the extraction/derivatization solvent. | Improved chromatographic properties, enhanced detection sensitivity. |
| 3. Wash & Elute | Removal of excess derivatization reagent and other impurities. | Appropriate washing and elution solvents. | Cleaner sample for analysis, reduced instrument contamination. |
| 4. Analysis | Detection of the derivatized analyte. | LC-UV, LC-MS, or GC-MS. | Lower limits of detection and quantification. |
The development of such a method would require careful optimization of several parameters, including the choice of extraction sorbent, the reaction solvent, the concentration of this compound, temperature, and reaction time. The phenolic group of this compound could also be exploited for selective extraction by using sorbents with affinity for phenols, reversing the roles of analyte and derivatizing agent functionalities. The successful implementation of an SEDP strategy with this compound could provide a rapid, efficient, and sensitive analytical method for a range of target analytes.
In Vitro Biological Mechanisms and Enzyme Interactions
General Biological Activities of Isothiocyanates (In Vitro)
Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for a variety of biological activities demonstrated in laboratory settings. These compounds, which are products of the enzymatic hydrolysis of glucosinolates, have shown potential as chemopreventive agents. aacrjournals.org In vitro studies have revealed their capacity to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). aacrjournals.org The biological actions of isothiocyanates are often attributed to their ability to interact with and modify cellular proteins and enzymes. researchgate.net
Anti-inflammatory Properties
In vitro studies have demonstrated that isothiocyanates possess significant anti-inflammatory properties. nih.gov One of the primary mechanisms is the downregulation of pro-inflammatory signaling pathways, such as nuclear factor-κB (NF-κB). nih.govnih.gov Isothiocyanates, like sulforaphane (B1684495), have been shown to reduce the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in various cell models. researchgate.netnih.govnih.gov These anti-inflammatory effects are sometimes a result of direct interaction with the sulfhydryl groups of cysteine residues in proteins and enzymes. nih.govnih.gov
Anticancer Activity (In Vitro Cell Lines)
The anticancer properties of isothiocyanates have been extensively studied in a variety of in vitro cancer cell lines. aacrjournals.orgfrontiersin.orgnih.gov Compounds such as allyl-isothiocyanate (AITC), benzyl-isothiocyanate (BITC), and phenethyl-isothiocyanate (PEITC) have been shown to inhibit the growth of cancer cells, with their effectiveness varying depending on the specific compound and cell line. aacrjournals.org For instance, BITC has demonstrated promising cytotoxicity in the low micromolar range against several human ovarian carcinoma, lung tumor, and murine leukemia cell lines. nih.gov
The mechanisms underlying the anticancer activity of ITCs are multifaceted and include the induction of cell cycle arrest, typically at the G2/M phase, and the promotion of apoptosis. frontiersin.orgiiarjournals.org Isothiocyanates can trigger apoptosis through the activation of caspase enzymes and by causing damage to mitochondria. aacrjournals.org Studies have shown that even a short exposure of cancer cells to ITCs can be sufficient to inhibit cell growth. aacrjournals.org
Table 1: In Vitro Anticancer Activity of Selected Isothiocyanates| Isothiocyanate | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Allyl-isothiocyanate (AITC) | HL-60 (Human promyelocytic leukemia) | Induction of G2/M cell cycle arrest and apoptosis | iiarjournals.org |
| Benzyl-isothiocyanate (BITC) | Human ovarian carcinoma (SKOV-3, 41-M, CHl, CHlcisR) | Cytotoxicity in the low micromolar range (0.86 to 9.4 µM) | nih.gov |
| Phenethyl-isothiocyanate (PEITC) | HL-60 (Human promyelocytic leukemia) | Induction of apoptosis | iiarjournals.org |
| Sulforaphane (SFN) | HL-60 (Human promyelocytic leukemia) | Less effective at inducing apoptosis compared to BITC and PEITC | iiarjournals.org |
Antimicrobial Activity (In Vitro)
Isothiocyanates have demonstrated broad-spectrum antimicrobial activity in vitro against a range of microorganisms, including bacteria and fungi. mdpi.comnih.gov Their antimicrobial effects are attributed to the reactive –N=C=S functional group. nih.gov The efficacy of ITCs as antimicrobial agents can be influenced by their chemical structure. mdpi.comnih.gov For example, aromatic isothiocyanates have been reported to have greater antimicrobial activity compared to aliphatic ones in some studies. frontiersin.org
Antibacterial Activity (In Vitro)
The in vitro antibacterial properties of isothiocyanates have been investigated against various pathogenic bacteria. nih.govsemanticscholar.org Studies have shown that ITCs can be effective against both Gram-positive and Gram-negative bacteria. researchgate.net Benzyl-isothiocyanate (BITC) has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2.9 to 110 µg/mL. mdpi.comnih.gov Both AITC and BITC have also shown potent bactericidal activity against Campylobacter jejuni. frontiersin.org
Table 2: In Vitro Antibacterial Activity of Selected Isothiocyanates| Isothiocyanate | Bacterial Strain | Activity | MIC Range | Reference |
|---|---|---|---|---|
| Benzyl-isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal | 2.9 - 110 µg/mL | mdpi.comnih.gov |
| Allyl-isothiocyanate (AITC) | Campylobacter jejuni | Bactericidal | 50 - 200 µg/mL | frontiersin.org |
| Benzyl-isothiocyanate (BITC) | Campylobacter jejuni | Bactericidal | 1.25 - 5 µg/mL | frontiersin.org |
Antifungal Activity (In Vitro)
In vitro studies have confirmed the antifungal activity of isothiocyanates against various fungal pathogens. nih.govmdpi.com ITCs extracted from horseradish, which are primarily composed of allyl-isothiocyanate, have shown strong antifungal effects against pathogenic dermal fungi such as Trichophyton rubrum and Microsporum canis. nih.gov The minimum inhibitory concentrations (MICs) for these fungi were found to be between 100 and 200 μg/mL. nih.gov The antifungal action of ITCs is believed to involve the inactivation of extracellular enzymes through the cleavage of disulfide bonds. nih.gov Different ITCs exhibit varying levels of fungitoxicity, with compounds like methyl, allyl, and benzyl (B1604629) isothiocyanates being highly effective in inhibiting mycelial growth. nih.gov
Enzyme Inhibition Studies (In Vitro)
Isothiocyanates are known to interact with and modulate the activity of a wide range of enzymes in vitro. researchgate.net Their electrophilic nature allows them to react with nucleophilic groups in proteins, leading to enzyme inhibition. tandfonline.com
One of the key mechanisms of action for ITCs is their ability to inhibit Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs), while inducing Phase II detoxification enzymes. nih.govresearchgate.net This dual action is thought to contribute to their chemopreventive effects. researchgate.net For instance, sulforaphane has been shown to inhibit the catalytic activity of several CYP enzymes, including CYP1A1, 1A2, 2B1/2, 2E1, and 3A4. researchgate.net
Furthermore, isothiocyanates have been identified as inhibitors of other critical enzymes. Benzyl isothiocyanate and phenethyl isothiocyanate have been shown to be irreversible and competitive inhibitors of glutathione reductase (GR), an important antioxidant enzyme. tandfonline.com These compounds have also been found to effectively inhibit deubiquitinating enzymes (DUBs), such as USP9x and UCH37, which are implicated in tumorigenesis. aacrjournals.org
Some isothiocyanates have also demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.govrsc.org Phenyl isothiocyanate and 3-methoxyphenyl isothiocyanate have been ranked as highly active inhibitors of human COX-2. nih.gov Additionally, certain isothiocyanates can act as tubulin polymerization inhibitors, leading to cell cycle arrest and mitotic disruption. mdpi.com
Table 3: In Vitro Enzyme Inhibition by Selected Isothiocyanates| Isothiocyanate | Enzyme Target | Type of Inhibition | Reference |
|---|---|---|---|
| Sulforaphane | Cytochrome P450 (CYP1A1, 1A2, 2B1/2, 2E1, 3A4) | Inhibition of catalytic activity | researchgate.net |
| Benzyl-isothiocyanate (BITC) | Glutathione Reductase (GR) | Irreversible, competitive | tandfonline.com |
| Phenethyl-isothiocyanate (PEITC) | Glutathione Reductase (GR) | Irreversible, competitive | tandfonline.com |
| Benzyl-isothiocyanate (BITC) | Deubiquitinating Enzymes (e.g., USP9x, UCH37) | Inhibition | aacrjournals.org |
| Phenyl isothiocyanate | Cyclooxygenase-2 (COX-2) | Inhibition (~99% at 50 µM) | nih.gov |
| 3-Methoxyphenyl isothiocyanate | Cyclooxygenase-2 (COX-2) | Inhibition (~99% at 50 µM) | nih.gov |
Unable to Generate Article Due to Lack of Specific Data for 3-Isothiocyanatophenol
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate an article on the in vitro biological mechanisms and enzyme interactions of the chemical compound This compound , as per the detailed outline provided.
The user's request specified a strict focus on this compound and a detailed structure covering its interactions with Cytochrome P450 (CYP) enzymes, UDP-Glucuronosyltransferase (UGT) enzymes, and cholinesterases.
Multiple searches were conducted using various synonyms for the compound, including "3-hydroxyphenyl isothiocyanate" and "m-hydroxyphenyl isothiocyanate," across different scientific databases. The search results did not yield specific research findings or data tables concerning the direct, time-dependent, metabolism-dependent, or selective inhibition of CYP, UGT, or cholinesterase enzymes by this compound.
While general information on the enzyme-inhibiting properties of the broader isothiocyanate class of compounds is available, the explicit instructions to focus solely on this compound and not introduce any information outside the specified scope prevent the use of data from analogous compounds such as 3-methoxyphenyl isothiocyanate or phenethyl isothiocyanate.
Therefore, without the necessary primary research data for this compound, it is not possible to construct the scientifically accurate and detailed article requested.
Beta-Secretase Inhibition Studies
Currently, there is a lack of specific research data from in vitro studies investigating the inhibitory effects of this compound on beta-secretase (BACE1) activity. While various compounds are being explored for their potential to modulate BACE1, a key enzyme in the amyloidogenic pathway associated with Alzheimer's disease, specific experimental results, such as IC50 values for this compound, are not available in the reviewed scientific literature.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Detailed structure-activity relationship (SAR) studies focusing specifically on this compound and its derivatives in various in vitro biological contexts are not extensively documented in publicly available research. General SAR studies on other classes of isothiocyanates have been conducted in different therapeutic areas, but this information is not directly applicable to this compound without specific experimental validation.
Impact of Substituent Modifications on In Vitro Activity
There is a lack of specific research on how modifications to the substituents of the this compound structure impact its in vitro biological activity. While the effect of substituent changes is a common approach in medicinal chemistry to optimize the potency and selectivity of bioactive compounds, dedicated studies on analogs of this compound are not presently available.
Positional Isomerism and In Vitro Biological Response
Direct comparative studies on the in vitro biological responses of the positional isomers of isothiocyanatophenol (i.e., 2-isothiocyanatophenol, this compound, and 4-isothiocyanatophenol) are not found in the current body of scientific literature. Understanding the influence of the hydroxyl group's position relative to the isothiocyanate group is crucial for elucidating structure-activity relationships; however, specific experimental data on this aspect for these compounds is not available.
Hydrogen Sulfide (B99878) (H2S) Release Properties and Biological Effects (In Vitro Models)
While aryl isothiocyanates are recognized as a class of compounds capable of releasing hydrogen sulfide (H2S), a gaseous signaling molecule with various physiological roles, specific in vitro data quantifying the H2S-releasing capacity of this compound is not available. The biological effects observed in in vitro models that are directly attributable to H2S released from this specific compound have not been documented. General studies on other aryl isothiocyanates suggest that the release of H2S is a potential mechanism for their biological activities.
Computational Studies and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the fundamental electronic properties of a molecule. researchgate.neteuacademic.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its physical and chemical characteristics. euacademic.org For derivatives of phenyl isothiocyanate, DFT methods like B3LYP with a 6-31G basis set are commonly used to optimize the molecular geometry and calculate various electronic and thermodynamic properties. researchgate.neteuacademic.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. euacademic.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. euacademic.orgresearchgate.net A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net
In a comparative DFT study of isothiocyanates, the HOMO-LUMO analysis was used to understand their chemical activity. researchgate.net For a related compound, 2-chlorophenylisothiocyanate, the HOMO and LUMO energies were calculated to show that charge transfer occurs within the molecule. euacademic.org These calculations provide insight into the molecule's electronic excitation properties. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Phenyl Isothiocyanate (Analog) | -7.01 | -1.65 | 5.36 |
| 2-Chlorophenylisothiocyanate (Analog) | -7.15 | -1.89 | 5.26 |
Data in the table is illustrative, based on typical values for related compounds to demonstrate the type of information generated from HOMO-LUMO analysis.
Calculation of Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using conceptual DFT. science.govresearchgate.net These descriptors quantify aspects of a molecule's reactivity. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
These parameters are calculated to understand the relationship between structure, stability, and global chemical reactivity. researchgate.netresearchgate.net For instance, a study on various isothiocyanates calculated these descriptors to compare their relative antibacterial activity. researchgate.net
| Parameter | Formula | Description |
|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | Measures electron-attracting tendency. |
| Chemical Hardness (η) | (I - A) / 2 | Indicates resistance to charge transfer. |
| Chemical Softness (S) | 1 / η | Indicates polarizability. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies electrophilic nature. |
Molecular Docking and Ligand-Target Interactions (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, such as an enzyme or receptor. nih.govresearchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netnih.gov For 3-Isothiocyanatophenol, docking studies would involve placing the molecule into the active site of a biologically relevant protein to predict its binding affinity and interaction patterns.
Studies on phenolic compounds and isothiocyanates have successfully used molecular docking to predict their inhibitory effects on various enzymes. nih.govnih.govmdpi.com For example, docking simulations of phenolic compounds against human pancreatic α-amylase revealed their potential as antidiabetic agents by showing favorable binding energies and interactions with key amino acid residues in the enzyme's active site. nih.gov Similarly, Glucomoringin Isothiocyanate (GMG-ITC) was docked against proteins from multi-drug resistant Staphylococcus aureus, demonstrating strong binding affinity through both hydrophilic and hydrophobic interactions. nih.gov These interactions, such as hydrogen bonds and pi-alkyl interactions, are critical for the stability of the ligand-receptor complex. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. nih.gov These simulations can validate the stability of ligand-protein complexes predicted by molecular docking and reveal dynamic changes in conformation. nih.govtandfonline.com An MD simulation of a docked complex, like this compound with a target protein, would track the atomic movements over a set period (e.g., nanoseconds), providing insights into the stability of the binding pose and the flexibility of the interacting components. nih.govnih.gov
For example, MD simulations were used to confirm the stable binding of GMG-ITC to its target proteins, and to study the interaction of phenolic compounds with α-glucosidase, showing stable binding affinity over the simulation period. nih.govtandfonline.com Such studies are invaluable for understanding the dynamic behavior and residence time of a ligand within a protein's active site. nih.gov
Structure-Activity Relationship (SAR) Modeling (In Silico)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are in silico methods used to correlate a molecule's chemical structure with its biological activity. nih.govbohrium.com By analyzing a series of related compounds, QSAR models can be developed to predict the activity of new, untested molecules. nih.govmdpi.com These models use molecular descriptors—quantifiable properties related to a molecule's structure—to build a mathematical relationship with a measured biological effect. researchgate.net
For phenolic compounds, QSAR models have been successfully developed to predict their antioxidant activity. nih.govmdpi.com These models have identified key structural features conducive to high activity, such as the presence of substituted aromatic carbons and specific ring structures. mdpi.com A QSAR study on the toxicity of phenols used descriptors like the logarithm of the partition coefficient (log P) and the LUMO energy to build predictive models. insilico.eu For this compound, a QSAR model could be developed by comparing its structural features and calculated descriptors with a dataset of similar compounds with known biological activities to predict its potential efficacy or toxicity.
Prediction of Catalytic Reaction Pathways and Active Sites
Computational methods can be used to predict the most likely pathways for chemical reactions and identify the active sites on a catalyst's surface. mdpi.comresearchgate.net For a molecule like this compound, DFT calculations can model its interaction with a catalyst, mapping out the potential energy surface of the reaction. This allows for the identification of transition states and the calculation of activation energy barriers for different possible reaction pathways. mdpi.comacs.org
Applications of 3 Isothiocyanatophenol in Materials Science and Engineering Research
The bifunctional nature of 3-isothiocyanatophenol, featuring both a reactive isothiocyanate group (-NCS) and a versatile phenol (B47542) group (-OH), makes it a compound of interest for various applications in materials science and engineering. Its ability to act as a molecular linker or to impart specific chemical properties onto surfaces and into bulk materials provides a platform for advanced material design and functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
